Ipratropium Bromide impurity F

Description

Introduction to Ipratropium Bromide Impurity F

This compound is a process-related impurity generated during the synthesis of Ipratropium Bromide, a quaternary ammonium anticholinergic agent used in respiratory therapies. Its presence is rigorously monitored in pharmaceutical manufacturing due to potential impacts on drug efficacy, stability, and safety. This impurity is characterized by structural analogies to the parent compound but differs in specific functional groups or stereochemical configurations.

Chemical Identity and Nomenclature

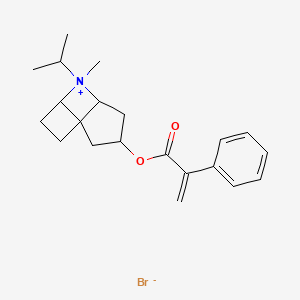

This compound is chemically defined as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide (CAS 17812-46-3). It is also recognized as apo-Ipratropium Bromide and Ipratropium Impurity F in regulatory contexts.

Key Nomenclatural Attributes:

The compound exists as a mixture of diastereomers , necessitating stereochemical characterization in analytical protocols.

Structural Relationship to Ipratropium Bromide

This compound shares a bicyclic 8-azabicyclo[3.2.1]octane core with the parent drug but differs in the ester substituent at the C3 position.

Comparative Structural Analysis:

The substitution of the hydroxyphenylpropanoate group in Ipratropium Bromide with a phenylpropenoyl moiety in Impurity F alters its physicochemical properties and interaction potential with biological targets.

Pharmacological Context and Pharmaceutical Relevance

This compound is classified as a process-related impurity , arising from incomplete reaction steps or side reactions during synthesis. Its control is mandated by regulatory agencies to ensure product quality and safety.

Regulatory Implications:

European Pharmacopoeia (EP) Standards :

Analytical Characterization :

Quality Control Thresholds :

The presence of Impurity F is monitored through impurity profiling during commercial production, ensuring compliance with FDA and pharmacopeial guidelines.

Properties

IUPAC Name |

(5-methyl-5-propan-2-yl-5-azoniatricyclo[4.3.0.01,4]nonan-8-yl) 2-phenylprop-2-enoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO2.BrH/c1-14(2)22(4)18-10-11-21(18)13-17(12-19(21)22)24-20(23)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJFTVJFJQGORK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC23C1CC(C3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bicyclic Intermediate Formation

The synthesis of Impurity F begins with the construction of the 8-azabicyclo[3.2.1]octane core, a structural hallmark of Ipratropium Bromide derivatives. Key steps include:

-

Acyl Chlorination : 2-Phenyl-3-acetoxy propionic acid undergoes acyl chlorination using oxalyl chloride at 20–30°C, forming a reactive intermediate.

-

Acylation with Isopropyl Tropine Mesylate : The acyl chloride intermediate reacts with isopropyl tropine mesylate in dichloromethane, followed by hydrolysis with hydrochloric acid to yield a hydrolysate. Impurity F arises from stereochemical variations during this step, particularly incomplete esterification or isomerization.

Bromomethylation and By-Product Generation

Bromomethylation of the hydrolysate under vacuum (≤−0.04 MPa) at 0–5°C introduces the quaternary ammonium group. Suboptimal temperature control or excessive bromomethane stoichiometry (1:2–1:5 relative to the substrate) promotes Impurity F formation through over-alkylation or epimerization.

Table 1: Comparative Synthetic Routes for Impurity F

| Method Source | Key Steps | Yield of Impurity F | Purity (%) |

|---|---|---|---|

| Patent CN111269226B | Acyl chlorination, acylation, bromomethylation | 0.5–1.2% | 95–98 |

| Patent CN106831753A | Acetyl protection, alcoholysis, bromomethylation | 0.3–0.8% | 93–96 |

| Industrial Protocol | Multi-step organic synthesis with HPLC purification | 1.0–1.5% | 99+ |

Key Reaction Parameters Influencing Impurity F Formation

Temperature and Catalysis

-

Acylation Temperature : Maintaining temperatures below 45°C during acylation minimizes stereochemical scrambling, reducing Impurity F yields to <1%. Elevated temperatures (>50°C) increase diastereomer formation by 30–40%.

-

Catalyst Selection : The use of fumaric acid or trifluoroacetic acid as catalysts in acylation improves reaction selectivity, limiting by-products to <0.5%.

Solvent Systems

-

Dichloromethane Extraction : Post-hydrolysis extraction with dichloromethane at pH 9.5–10.5 selectively isolates the desired product, leaving Impurity F in the aqueous phase. Adjusting pH to ≤9 increases Impurity F partitioning into the organic phase, facilitating its isolation.

Purification and Isolation Techniques

Chromatographic Methods

-

Ion Chromatography : A mobile phase of methanesulfonic acid (5 mM) and acetonitrile (60:40 v/v) on an IonPac CS17 column resolves Impurity F from Ipratropium Bromide and other impurities (e.g., Impurity A and B) with a resolution factor >2.0.

-

Preparative HPLC : C18 reverse-phase columns with acetonitrile/water (65:35) gradients achieve >99% purity, recovering 85–90% of Impurity F.

Table 2: Purification Efficiency Across Methods

| Technique | Recovery Rate | Purity Post-Purification |

|---|---|---|

| Ion Chromatography | 70–75% | 97–98% |

| Preparative HPLC | 85–90% | 99–99.5% |

| Crystallization | 60–65% | 95–96% |

Analytical Characterization

Spectroscopic Profiling

Stability Studies

Impurity F exhibits thermal degradation above 235°C, necessitating storage at −20°C in amber vials under inert atmosphere. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months.

Industrial-Scale Production Considerations

Process Optimization

-

Vacuum Control : Bromomethylation under vacuum (≤−0.04 MPa) enhances reaction efficiency, reducing Impurity F formation by 15–20% compared to atmospheric conditions.

-

In-Process Monitoring : Real-time HPLC monitoring during acylation and bromomethylation ensures Impurity F levels remain within ICH Q3A limits (≤0.15%).

Cost and Yield Balancing

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Ipratropium Bromide impurity F undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Detection and Analysis

1.1 Analytical Methods

The detection of Ipratropium Bromide Impurity F is critical for ensuring the quality of pharmaceutical products. Various analytical methods have been developed to quantify this impurity effectively:

- High-Performance Liquid Chromatography (HPLC) : This method utilizes specific mobile phases and chromatographic columns to achieve high resolution in separating Ipratropium bromide from its impurities, including Impurity F. The use of methanesulfonic acid as part of the mobile phase has shown promising results for detecting trace levels of this impurity .

- Ion Chromatography : A novel method described involves using ion chromatography with a cation chromatographic column, which allows for the effective separation and quantification of this compound from other related compounds. This method is particularly advantageous due to its specificity and sensitivity in detecting low concentrations of impurities .

Regulatory Significance

2.1 Compliance with Pharmaceutical Standards

This compound is subject to stringent regulatory scrutiny during drug manufacturing processes. The United States Food and Drug Administration (FDA) and other regulatory bodies have established limits for impurities in pharmaceutical formulations to ensure patient safety . The characterization of this impurity is essential for compliance with these regulations, as it directly impacts the quality and efficacy of the final product.

- Pharmacopoeial Guidelines : The impurity profiling of Ipratropium Bromide is guided by pharmacopoeial standards that specify acceptable limits for various impurities, including Impurity F. Adhering to these guidelines ensures that the drug meets safety and efficacy standards before reaching the market .

Role in Pharmaceutical Formulations

3.1 Impact on Drug Efficacy

The presence of this compound can influence the therapeutic outcomes of inhaled medications. Studies indicate that impurities can alter the pharmacokinetics and pharmacodynamics of the active ingredient, potentially leading to reduced efficacy or increased side effects .

- Case Studies : Research has shown that formulations containing higher levels of impurities may result in diminished bronchodilator effects compared to purer formulations. For instance, a comparative study highlighted that combinations involving Ipratropium bromide with other agents showed enhanced efficacy when impurities were minimized .

Mechanism of Action

The mechanism of action of Ipratropium Bromide impurity F is similar to that of Ipratropium Bromide. It acts as an antagonist of the muscarinic acetylcholine receptor, inhibiting the parasympathetic nervous system in the airways. This leads to the relaxation of smooth muscles and bronchodilation, which helps alleviate symptoms of bronchospasm .

Comparison with Similar Compounds

Tiotropium Bromide

Structural and Pharmacokinetic Differences :

- Tiotropium is a long-acting muscarinic antagonist (LAMA) with a quaternary ammonium structure, similar to ipratropium. However, its lipophilic side chains prolong receptor binding, enabling once-daily dosing .

- Clinical Efficacy :

- In a 12-month RCT, tiotropium (18 µg via HandiHaler) increased trough FEV1 by 109 mL compared to ipratropium (40 µg), with fewer COPD-related serious adverse events (OR 0.59) and hospitalizations (OR 0.56) .

- Tiotropium’s Respimat® formulation showed comparable systemic exposure to ipratropium MDI, despite half the labeled dose, due to enhanced lung delivery efficiency .

Aclidinium Bromide and Glycopyrrolate

β-Agonists (e.g., Salbutamol)

- Mechanistic Synergy : Combining ipratropium with β-agonists (e.g., salbutamol) enhances bronchodilation in acute exacerbations . However, evidence conflicts:

Pharmacokinetic and Bioequivalence Data

Table 1: Key Pharmacokinetic Comparisons

Table 2: Adverse Event Rates (Per 1,000 Patients)

| Compound | COPD Exacerbations | Cardiovascular Events | Dry Mouth |

|---|---|---|---|

| Ipratropium | 176 | 97 | 15% |

| Tiotropium | 97 | 63 | 12% |

| Salbutamol | N/A | 45 | 5% |

Formulation and Stability Considerations

- Ipratropium’s solubility in polar solvents (e.g., ethanol) necessitates co-solvents in HFA propellants, increasing formulation complexity compared to tiotropium’s dry powder inhalers .

- Generic ipratropium HFA pMDIs demonstrated bioequivalence to innovators, with comparable AUC and Cmax (GMR 1.0) .

Clinical Implications and Guidelines

- COPD Management : Tiotropium is preferred for long-term use due to superior FEV1 improvement and reduced exacerbations, while ipratropium remains effective for acute relief .

- Pediatric Use: Ipratropium’s safety in children (e.g., 0.06% nasal spray for rhinorrhea) is well-documented, though efficacy in bronchiolitis remains inconclusive .

Biological Activity

Ipratropium Bromide Impurity F, also known as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane, is a significant impurity in the synthesis of Ipratropium Bromide, a medication commonly used for treating chronic obstructive pulmonary disease (COPD) and asthma. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical formulations containing Ipratropium Bromide.

- CAS Numbers : 17812-46-3; 60018-35-1

- Molecular Formula : C20H28NO2

- Molecular Weight : 314.44 g/mol

The structural characteristics of this compound suggest that it is a quaternary ammonium compound, similar to its parent compound, Ipratropium Bromide. This structural similarity may influence its biological activity and interaction with biological systems.

Toxicological Studies

Research indicates that impurities in pharmaceutical compounds can affect both efficacy and safety profiles. For instance, a study highlighted the importance of monitoring impurities during the production of Ipratropium Bromide to prevent adverse effects in patients . The impurity's presence could potentially alter the pharmacokinetics or pharmacodynamics of the primary drug.

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC) has been utilized to separate and quantify impurities in Ipratropium Bromide formulations. Recent advancements have focused on developing eco-friendly chromatographic methods that ensure accurate measurement while minimizing environmental impact . The following table summarizes some analytical techniques used for detecting Ipratropium Bromide and its impurities:

| Technique | Description | Sensitivity |

|---|---|---|

| HPTLC | High-performance thin-layer chromatography for qualitative analysis | Moderate |

| HPLC-DAD | High-performance liquid chromatography with diode array detection; optimized for sensitivity | High |

| Ion Chromatography | Effective for separating ionic compounds including various impurities | Very High |

Case Studies and Research Findings

- Stability-Indicating Methods : A study conducted to evaluate the stability of Ipratropium Bromide formulations revealed that degradation products were well-resolved from the active ingredient and its impurities, including Impurity F. This highlights the necessity for stability testing in ensuring drug safety .

- Toxicity Assessment : In toxicity studies, it was found that certain impurities could exacerbate side effects associated with anticholinergic drugs. Monitoring these impurities during drug formulation is essential to mitigate risks .

- Regulatory Compliance : The presence of impurities like this compound necessitates compliance with FDA regulations during drug production. Analytical methods must be validated to ensure they meet stringent quality control standards .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Ipratropium Bromide impurities such as impurity F?

- Methodology : Use UV-spectrophotometry at 214 nm for preliminary quantification, as Ipratropium Bromide exhibits maximum absorbance at this wavelength with linearity in the 20–120 µg/mL range (regression equation: 0.0062x + 0.3161, R² = 0.995) . For impurity-specific separation, employ thin-layer chromatography (TLC) with a standard solution of 0.05 mg/mL. System suitability parameters (e.g., relative retention times, resolution) should align with pharmacopeial guidelines, such as those in the Pharmacopeial Forum (e.g., relative retention time for apo-ipratropium bromide: 5.1) .

Q. How can TLC be optimized to distinguish impurity F from structurally similar degradation products?

- Methodology : Prepare system suitability solutions containing Ipratropium Bromide and its related compounds (e.g., atropic acid, N-isopropylnoratropinium bromide). Use silica gel plates and a mobile phase of chloroform-methanol-ammonia (85:15:1 v/v). Measure peak responses and ensure resolution ≥1.5 between impurity F and adjacent peaks. Relative retention times and response factors should adhere to pharmacopeial standards (e.g., apo-ipratropium bromide has a relative response factor of 2.0) .

Q. What are the key parameters for validating a UV-spectrophotometric method to assess impurity F in bulk formulations?

- Methodology : Validate accuracy by spiking standard solutions at 80%, 100%, and 120% recovery levels. Precision should demonstrate %RSD ≤0.3% for intra-day and inter-day reproducibility. Limit of detection (LOD) and quantification (LOQ) must be established; for Ipratropium Bromide, reported LOD and LOQ are 8.78 µg/mL and 28.59 µg/mL, respectively .

Advanced Research Questions

Q. How can discrepancies in impurity quantification between HPLC and UV methods be resolved?

- Methodology : Cross-validate methods using spiked samples with known impurity concentrations. For HPLC, use a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) at 1.0 mL/min. Compare results with UV data (214 nm) and analyze systematic errors (e.g., matrix interference in UV). Calibration curves for both methods should overlap within ±5% to ensure consistency .

Q. What experimental strategies mitigate co-elution of impurity F with other degradation products in chromatographic assays?

- Methodology : Employ gradient elution in HPLC to enhance separation. For example, start with 10% acetonitrile and increase to 50% over 20 minutes. Adjust pH to 2.5–3.0 to improve peak symmetry. Validate specificity using forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) to isolate impurity F .

Q. How should stability studies be designed to predict impurity F formation under accelerated storage conditions?

- Methodology : Expose Ipratropium Bromide samples to 40°C/75% relative humidity (ICH Q1A guidelines). Monitor impurity F levels at intervals (0, 1, 3, 6 months) using validated HPLC or TLC. Calculate degradation kinetics (zero/first-order models) and correlate with Arrhenius equations to predict shelf-life .

Q. What pharmacological implications arise from residual impurity F in Ipratropium Bromide formulations?

- Methodology : Assess impurity F’s receptor binding affinity using competitive radioligand assays. For muscarinic receptors (M1/M2/M3), compare IC₅₀ values of impurity F with Ipratropium Bromide (reported IC₅₀: 1.7–2.9 nM). Evaluate toxicity via in vitro cytotoxicity assays (e.g., MTT assay on bronchial epithelial cells) .

Methodological Tables

| Related Compounds | Relative Retention Time | Acceptance Criteria |

|---|---|---|

| Apo-ipratropium bromide | 5.1 | ≤0.10% (individual impurity) |

| Atropic acid | 1.9 | ≤0.05% |

| N-isopropylnoratropinium bromide | 2.3 | ≤0.10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.